2-Cyclopropyl-4-quinolinecarboxylic acid hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger-type reaction yields quinoline-2,4-dicarboxylic acid, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts such as clay or ionic liquids to promote greener and more sustainable chemical processes .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and sourcing of raw materials. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and industrial applications .
Scientific Research Applications
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWKGZVXOCNEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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